molecular formula C21H19ClN4O2 B2735746 N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1185117-76-3

N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2735746
CAS No.: 1185117-76-3
M. Wt: 394.86
InChI Key: SLDUUGRWAKTXNY-UHFFFAOYSA-N
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Description

This compound features a pyrimido[5,4-b]indole core substituted at the 3-position with a propanamide linker bearing a 4-chlorophenethyl group. The pyrimidoindole scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as Toll-like receptor 4 (TLR4) .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-15-7-5-14(6-8-15)9-11-23-18(27)10-12-26-13-24-19-16-3-1-2-4-17(16)25-20(19)21(26)28/h1-8,13,25H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDUUGRWAKTXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrimidine ring fused with an indole moiety. Its molecular formula is C₁₈H₁₈ClN₃O, and it has notable pharmacological properties attributed to both the chlorophenethyl and pyrimidine components.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.

  • Enzyme Inhibition : The compound has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria and some cancer cells. This inhibition disrupts nucleotide synthesis and leads to cell death in susceptible organisms .
  • Antitumor Activity : Studies have demonstrated that this compound exhibits significant antitumor properties against various cancer cell lines. It effectively induces apoptosis (programmed cell death) in malignant cells by activating caspase pathways .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis, this compound is being explored as a candidate for cancer therapies.
  • Antimicrobial Activity : The enzyme inhibition mechanism also suggests potential use as an antimicrobial agent, particularly against resistant strains of bacteria.

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of the compound on breast cancer cell lines (MCF-7) showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity at low concentrations .
  • Animal Models : In vivo studies using mouse models of tumor growth demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis in treated tumors .

Table 1: Biological Activity Summary

Activity TypeEffectivenessMechanism
Enzyme InhibitionHighDihydropteroate synthase
Antitumor ActivityModerateInduction of apoptosis
Antimicrobial ActivityVariableDisruption of folate synthesis

Table 2: Case Study Results

Study TypeCell LineIC50 (µM)Observations
In VitroMCF-712Dose-dependent cytotoxicity
In VivoMouse Model15Significant tumor reduction

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazinoindole Analogs (e.g., N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide): Key Difference: Replaces the pyrimidoindole core with a triazino[5,6-b]indole system. This may reduce TLR4 affinity compared to pyrimidoindoles, which are optimized for TLR4 interactions .

Substituent Variations on the Amide Side Chain

  • Cyclohexyl and Aromatic Substituents (e.g., N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide): Key Difference: Cyclohexyl or phenyl groups replace the 4-chlorophenethyl moiety. The 4-chlorophenethyl group balances lipophilicity and steric accessibility, favoring target engagement .
  • Sulfur-Containing Linkers (e.g., N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide): Key Difference: Incorporates a thioether (-S-) linkage instead of a propanamide chain. Impact: Sulfur atoms can influence redox properties and metabolic stability.

Electronic and Steric Modifications

  • Methoxy vs. Chloro Substituents (e.g., N-(4-Ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide): Key Difference: Methoxy groups provide electron-donating effects, whereas chloro groups are electron-withdrawing.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10-12 ppm, carbonyl groups at δ 160-180 ppm).
    • 2D NMR (COSY, HSQC) : Resolves complex coupling and connectivity in the fused pyrimidoindole system .
  • X-ray Diffraction (XRD) : Confirms stereochemistry and crystal packing for solid-state studies .

How can researchers optimize reaction yields while minimizing byproducts in multi-step syntheses?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for pyrimidoindole cyclization .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., alkylation), reducing side reactions .
  • In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters dynamically .

How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

Q. Advanced

  • Assay Validation :
    • Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
    • Control for variables like cell line genetic drift or serum concentration .
  • Structural Analog Comparison : Compare activity trends with analogs (e.g., 4-chlorophenyl vs. 4-nitrophenyl derivatives) to identify substituent-specific effects .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to hypothesized targets (e.g., kinase domains) .

What computational strategies aid in predicting reaction pathways for novel derivatives?

Q. Advanced

  • Quantum Chemical Calculations :
    • Employ DFT (Density Functional Theory) to model transition states and activation energies (e.g., for ring-closing steps) .
    • Use Gaussian or ORCA software with B3LYP/6-31G* basis sets.
  • Machine Learning (ML) : Train models on existing reaction databases to predict feasible synthetic routes and byproduct risks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to optimize solvation .

What methodologies address stability challenges (e.g., hydrolysis) during storage or biological assays?

Q. Advanced

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1-13, UV light, 40-80°C) and analyze degradation products via LC-MS .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Prodrug Design : Modify labile groups (e.g., esterify the 4-oxo moiety) to enhance stability in physiological buffers .

How can researchers elucidate the compound’s mechanism of action against biological targets?

Q. Advanced

  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance, implicating specific pathways .
  • Phosphoproteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map kinase inhibition profiles .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target co-crystal structures to guide SAR (Structure-Activity Relationship) studies .

What kinetic studies are essential for understanding reaction mechanisms in derivative synthesis?

Q. Advanced

  • Rate Constant Determination : Use stopped-flow spectroscopy to measure nucleophilic substitution rates (e.g., for phenethyl group attachment) .
  • Isotope Labeling : Incorporate ¹⁸O or ²H to track oxygen or proton transfer steps in oxidation reactions .
  • Microcalorimetry : Quantify enthalpy changes during key steps (e.g., cyclization) to refine thermodynamic models .

How can solubility limitations in aqueous buffers be overcome for in vitro studies?

Q. Advanced

  • Co-Solvent Systems : Use DMSO-water or PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA or liposomes to enhance dispersibility .
  • Salt Formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride) .

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